Cas no 74038-03-2 (3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride)
74038-03-2 structure
Product Name:3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride
CAS No:74038-03-2
MF:C22H30Cl3N3OS
MW:490.917101383209
CID:1763018
PubChem ID:3057397
Update Time:2025-04-21
3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride
- 3-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]propan-1-ol,dihydrochloride
- 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride
- 10-(3-(4-gamma-Hydroxypropyl-1-piperazinyl)propyl)-2-chlorophenothiazine dihydrochloride
- DTXSID10224871
- 74038-03-2
- Phenothiazine, 2-chloro-10-(3-(4-(3-hydroxypropyl)-1-piperazinyl)propyl)-, dihydrochloride
-
- Inchi: 1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)11-3-9-24-12-14-25(15-13-24)10-4-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H
- InChI Key: KIIPVZSBRBRMPI-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCCN1CCN(CCCO)CC1.Cl.Cl
Computed Properties
- Exact Mass: 489.117517g/mol
- Monoisotopic Mass: 489.117517g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 477
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.2Ų
3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
74038-03-2 (3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk